[2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(4-chlorophenyl)piperazin-1-yl]methanone
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Overview
Description
[2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(4-chlorophenyl)piperazin-1-yl]methanone is a complex organic compound that features a combination of bromine, tetrazole, phenyl, chlorophenyl, and piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(4-chlorophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl compound, followed by the introduction of the tetrazole group through cyclization reactions. The piperazine moiety is then introduced via nucleophilic substitution reactions. The final step involves the formation of the methanone linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine moieties.
Reduction: Reduction reactions can target the bromine and tetrazole groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the bromine and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium azide for tetrazole formation, and various alkyl halides for piperazine substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(4-chlorophenyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of [2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(4-chlorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- [2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(4-fluorophenyl)piperazin-1-yl]methanone
- [2-chloro-5-(1H-tetrazol-1-yl)phenyl][4-(4-chlorophenyl)piperazin-1-yl]methanone
- [2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(4-methylphenyl)piperazin-1-yl]methanone
Uniqueness
The uniqueness of [2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(4-chlorophenyl)piperazin-1-yl]methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H16BrClN6O |
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Molecular Weight |
447.7 g/mol |
IUPAC Name |
[2-bromo-5-(tetrazol-1-yl)phenyl]-[4-(4-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H16BrClN6O/c19-17-6-5-15(26-12-21-22-23-26)11-16(17)18(27)25-9-7-24(8-10-25)14-3-1-13(20)2-4-14/h1-6,11-12H,7-10H2 |
InChI Key |
KLVCNYFVMLAWHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=C(C=CC(=C3)N4C=NN=N4)Br |
Origin of Product |
United States |
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